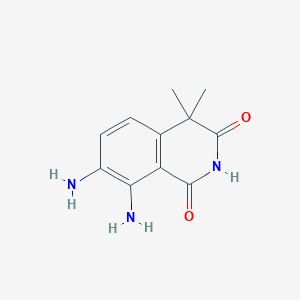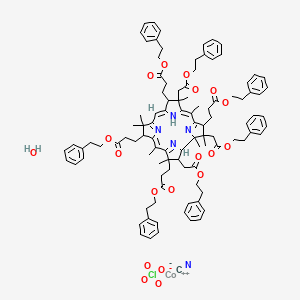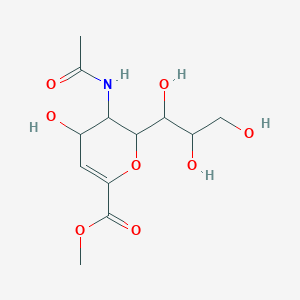![molecular formula C11H21N3O5S B12286829 6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La carbocystéine-lysine, également connue sous le nom de lysinate de carbocystéine, est un composé formé par la combinaison de la carbocystéine et de la lysine. La carbocystéine est un agent mucolytique qui contribue à réduire la viscosité du mucus, le rendant plus facile à expulser des voies respiratoires. La lysine est un acide aminé essentiel qui joue un rôle crucial dans la synthèse des protéines et dans divers processus métaboliques. La combinaison de ces deux composés améliore les effets thérapeutiques de la carbocystéine, la rendant plus efficace dans le traitement des affections respiratoires.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la carbocystéine-lysine implique la réaction entre la carbocystéine et la lysine. Une méthode courante consiste à mélanger la L-lysine et la carbocystéine dans une solution aqueuse, ce qui permet une réaction de formation de sel. Le produit résultant est ensuite séché par atomisation pour obtenir de la carbocystéine-lysine . Cette méthode évite l'utilisation de solvants organiques, la rendant respectueuse de l'environnement et rentable.
Méthodes de production industrielle
En milieu industriel, la production de la carbocystéine-lysine suit des principes similaires, mais à plus grande échelle. Le processus implique un contrôle précis des conditions réactionnelles, telles que la température, le pH et la concentration des réactifs, afin de garantir un rendement et une pureté élevés. La technique de séchage par atomisation est couramment utilisée pour produire un produit uniforme et de haute qualité.
Analyse Des Réactions Chimiques
Types de réactions
La carbocystéine-lysine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour ses effets thérapeutiques et sa stabilité.
Réactifs et conditions courantes
Oxydation : La carbocystéine-lysine peut être oxydée à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium. Cette réaction est généralement effectuée dans des conditions douces pour éviter la dégradation du composé.
Réduction : Les réactions de réduction impliquent l'utilisation d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium. Ces réactions sont effectuées dans des conditions contrôlées pour garantir la réduction sélective de groupes fonctionnels spécifiques.
Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes, les acides et les bases. Ces réactions sont effectuées dans des conditions spécifiques pour obtenir le produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la carbocystéine-lysine peut conduire à la formation de ponts disulfures, ce qui améliore sa stabilité et ses effets thérapeutiques.
Applications de la recherche scientifique
La carbocystéine-lysine a un large éventail d'applications de recherche scientifique dans divers domaines :
Chimie : En chimie, la carbocystéine-lysine est utilisée comme composé modèle pour étudier le comportement des agents mucolytiques et leurs interactions avec d'autres molécules.
Biologie : En recherche biologique, elle est utilisée pour étudier les mécanismes de production et d'élimination du mucus dans les maladies respiratoires.
Médecine : En médecine, la carbocystéine-lysine est utilisée pour traiter les affections respiratoires telles que la maladie pulmonaire obstructive chronique (MPOC) et la bronchectasie en réduisant la viscosité du mucus et en facilitant son expulsion
Industrie : Dans l'industrie pharmaceutique, la carbocystéine-lysine est utilisée dans la formulation de divers médicaments et agents thérapeutiques.
Mécanisme d'action
La carbocystéine-lysine exerce ses effets en réduisant la viscosité du mucus, ce qui le rend plus facile à expulser des voies respiratoires. Le composé agit en brisant les ponts disulfures dans les glycoprotéines du mucus, réduisant ainsi leurs propriétés viscoélastiques . Cette action contribue à dégager les voies respiratoires et à améliorer la fonction respiratoire. De plus, la carbocystéine-lysine possède des propriétés antioxydantes et anti-inflammatoires, qui contribuent encore à ses effets thérapeutiques .
Applications De Recherche Scientifique
Carbocysteine-lysine has a wide range of scientific research applications in various fields:
Chemistry: In chemistry, carbocysteine-lysine is used as a model compound to study the behavior of mucolytic agents and their interactions with other molecules.
Biology: In biological research, it is used to investigate the mechanisms of mucus production and clearance in respiratory diseases.
Medicine: In medicine, carbocysteine-lysine is used to treat respiratory conditions such as chronic obstructive pulmonary disease (COPD) and bronchiectasis by reducing mucus viscosity and facilitating its expulsion
Industry: In the pharmaceutical industry, carbocysteine-lysine is used in the formulation of various medications and therapeutic agents.
Mécanisme D'action
Carbocysteine-lysine exerts its effects by reducing the viscosity of mucus, making it easier to expel from the respiratory tract. The compound works by breaking down the disulfide bonds in mucus glycoproteins, thereby reducing their viscoelastic properties . This action helps clear the airways and improve respiratory function. Additionally, carbocysteine-lysine has antioxidant and anti-inflammatory properties, which further contribute to its therapeutic effects .
Comparaison Avec Des Composés Similaires
La carbocystéine-lysine est unique par rapport aux autres agents mucolytiques en raison de sa combinaison avec la lysine. Cette combinaison améliore ses effets thérapeutiques et offre des avantages supplémentaires tels qu'une meilleure stabilité et une meilleure biodisponibilité. Parmi les composés similaires, on peut citer :
N-acétylcystéine (NAC) : Un autre agent mucolytique qui agit en décomposant les glycoprotéines du mucus. La NAC ne présente pas les avantages supplémentaires de la lysine.
Erdostéine : Un agent mucolytique doté de propriétés antioxydantes, similaire à la carbocystéine-lysine, mais qui ne contient pas de lysine.
Bromhexine : Un agent mucolytique qui améliore l'élimination du mucus, mais qui ne possède pas les mêmes propriétés antioxydantes et anti-inflammatoires que la carbocystéine-lysine.
Propriétés
IUPAC Name |
6-amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5S/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFWVUHYOBPQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-Deoxy-4-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-2,3-O-(1-methylethylidene)-beta-L-erythropentopyranoside Methyl Ether](/img/structure/B12286762.png)
![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)









![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
